molecular formula C17H20N2O2 B2520727 (2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one CAS No. 955563-66-3

(2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B2520727
CAS No.: 955563-66-3
M. Wt: 284.359
InChI Key: MNCPVRYDHNSBKQ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O2C_{17}H_{20}N_{2}O_{2}, with a CAS number of 955563-66-3. The structure features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Biological Activity Overview

Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant biological activities, particularly in cancer therapy. The biological evaluation of similar compounds has shown promising results in inhibiting the growth of various cancer cell lines.

Anticancer Activity

A study highlighted the anticancer potential of pyrazole derivatives, noting their effectiveness against several cancer types, including breast, lung, and prostate cancers. Specifically, compounds with a similar structure to this compound have demonstrated:

  • Inhibition of Cell Proliferation : The compound exhibited antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Mechanisms of Action : The anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest, as well as the generation of reactive oxygen species (ROS), which contribute to cellular stress and subsequent cell death .

Study 1: Antitumor Activity Evaluation

A recent study synthesized a series of pyrazole derivatives and evaluated their biological activity against various human tumor cell lines. The results indicated that:

CompoundCell LineIC50 (µM)Effectiveness
1MDA-MB-23145High
2HepG260Moderate
3A54975Low

This data suggests that this compound may have comparable or superior efficacy to existing treatments .

Study 2: Mechanistic Insights

Another investigation focused on the mechanisms underlying the anticancer effects of pyrazole derivatives. It was found that these compounds could:

  • Induce apoptosis through mitochondrial pathways.
  • Inhibit key signaling pathways involved in cell proliferation.
  • Exhibit antioxidant properties that mitigate oxidative stress in normal cells while exerting cytotoxic effects on cancer cells .

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-4-19-12-16(13(3)18-19)17(20)11-8-14-6-9-15(10-7-14)21-5-2/h6-12H,4-5H2,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCPVRYDHNSBKQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)C=CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)C(=O)/C=C/C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.